(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: is a chemical compound characterized by its unique structure, which includes a pyrrolidin-3-ol moiety and a 4-iodobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol typically involves the reaction of 4-iodobenzenesulfonyl chloride with pyrrolidin-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or dimethylformamide is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation products: Various sulfonyl derivatives.
Reduction products: Alcohols and amines.
Substitution products: Amides, esters, and ethers.
Scientific Research Applications
(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Pathways: The compound may influence metabolic pathways, signaling pathways, or other cellular processes.
Comparison with Similar Compounds
(3R)-1-(4-Iodobenzenesulfonyl)pyrrolidin-3-ol: can be compared with other similar compounds, such as:
(3R)-1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-ol
(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol
(3R)-1-(4-Methoxybenzenesulfonyl)pyrrolidin-3-ol
Uniqueness: The presence of the iodine atom in the compound's structure imparts unique chemical and physical properties compared to its chloro, bromo, and methoxy analogs. These differences can affect the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
(3R)-1-(4-iodophenyl)sulfonylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWBZLJUQZKAE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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